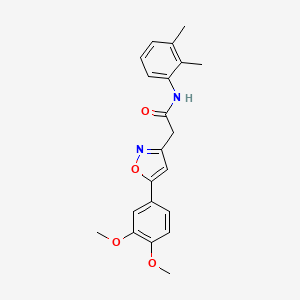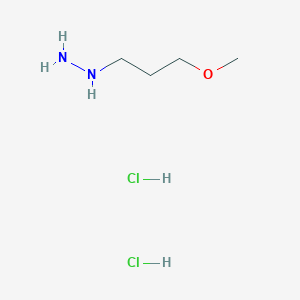![molecular formula C23H20ClN3O2 B2963872 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 1286703-04-5](/img/structure/B2963872.png)
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[2,3-b]pyridine derivatives are being studied for their potential in cancer therapy. They have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Synthesis Analysis
The synthesis of these derivatives is a topic of ongoing research. One study reported the synthesis of a series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives in one to two steps by utilizing a post-Ugi modification strategy .Wissenschaftliche Forschungsanwendungen
Molecular Design and Pharmacological Applications
A study by Shibuya et al. (2018) discussed the discovery of a clinical candidate, K-604, for the treatment of diseases involving ACAT-1 overexpression. This compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity and improved aqueous solubility and oral absorption compared to previous compounds. This research exemplifies the process of molecular design leading to the development of therapeutically relevant molecules (Shibuya et al., 2018).
NMR Study of Tautomerism
Katritzky and Ghiviriga (1995) conducted an NMR study on the tautomerism of 2-acylaminopyridines, demonstrating the application of NMR spectroscopy in understanding the tautomeric forms of heteroaromatic compounds. This type of study could be relevant for analyzing the structural properties and behavior of compounds like 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide (Katritzky & Ghiviriga, 1995).
Corrosion Inhibitor Applications
Yıldırım and Cetin (2008) explored the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. Although the specific compound was not studied, the methodologies and evaluations presented in this research could be adapted to study the corrosion inhibition properties of similar acetamide derivatives (Yıldırım & Cetin, 2008).
Synthetic Methodologies
Ikeda et al. (1998) investigated the triethylborane-mediated atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides, a method that could potentially be applied to the synthesis of pyrrolidin-2-ones. Similar synthetic strategies might be applicable to the synthesis or modification of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide and related compounds (Ikeda et al., 1998).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2/c24-20-9-5-4-8-19(20)14-25-21(28)16-27-13-11-18-10-12-26(22(18)23(27)29)15-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRJFYYGRAMBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)
![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)
![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)
![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)
![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)


![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)
![3-Prop-2-enyl-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazolin-4-one](/img/structure/B2963803.png)
![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)



